molecular formula C13H9ClN2O2 B4906426 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 38501-85-8

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B4906426
CAS No.: 38501-85-8
M. Wt: 260.67 g/mol
InChI Key: FRXDOZLHJOKQPQ-UHFFFAOYSA-N
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Description

5-[(E)-(3-Chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an azo-Schiff base precursor characterized by a salicylaldehyde backbone substituted with a 3-chlorophenyl diazenyl group. This compound is synthesized via diazotization and coupling reactions, as exemplified by the preparation of analogous structures (e.g., 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde) using 3-chloro-4-methylaniline and salicylaldehyde . Its applications span catalysis, material science, and bioactive compound synthesis.

Properties

IUPAC Name

5-[(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-10-2-1-3-11(7-10)15-16-12-4-5-13(18)9(6-12)8-17/h1-8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXDOZLHJOKQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425509
Record name Benzaldehyde, 5-[(3-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38501-85-8
Record name Benzaldehyde, 5-[(3-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is a synthetic organic azo compound with a nitrogen-nitrogen double bond, which gives it vibrant colors and specific chemical properties. It has potential applications in biological and industrial fields, such as dyes and medicinal chemistry. It can be synthesized from aniline derivatives and aldehydes through diazotization reactions, followed by coupling with aromatic substrates. These reactions are usually performed under mild conditions to minimize side reactions and improve product stability.

Scientific Applications

This compound has several scientific applications:

  • Catalysis: Its complexes can act as catalysts.
  • Sensors: It can be used in sensors.
  • Dyes: The compound is noted for its use as a dye because of its vibrant color.
  • Medicinal Chemistry: It also has use in medicinal chemistry.
  • Photosensitizers: It can be used to develop new photosensitizers .

Reactions

This compound can undergo reduction, oxidation, and substitution reactions. Common reagents include sodium borohydride for reduction, hydrogen peroxide for oxidation, and alkyl or acyl halides for substitution.

Related Compounds

Other related compounds include:

  • N-(5-((4-chlorophenyl)diazenyl)-2.
  • Sodium 4-[(3-formyl-4-hydroxyphenyl)diazenyl]benzenesulfonate .
  • (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde .

Mechanism of Action

The mechanism of action of 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions can influence its binding to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

a) 3-Chlorophenyl vs. 4-Chlorophenyl Diazenyl Groups
  • Synthesis Efficiency: The 4-chlorophenyl analog (5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) achieves 60–70% yield in ligand synthesis when reacted with diaminomaleonitrile . Catalytic reactions using the 4-chloro variant require Fe3O4@SiO2@Tannic acid at 80°C for optimal pyrazole-4-carbonitrile synthesis (87% yield) , whereas the 3-chloro analog’s reactivity under identical conditions remains unstudied.
b) Halogen Type (Cl, F, Br)
  • Fluorinated Analogs: 5-((3,5-Difluorophenyl)diazenyl)-2-hydroxybenzaldehyde forms spin-labeled complexes with 4-amino-TEMPO, highlighting the role of fluorine in enhancing electronic properties for supramolecular applications .
  • Brominated Derivatives : Metal complexes of 5-[(4-bromo-3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde show antimicrobial activity against drug-resistant strains, suggesting bromine’s influence on bioactivity .

Substituent Functionalization

a) Benzyloxy and Alkyl Groups
  • Benzyloxy Derivatives : Compounds like 5-((3-chlorobenzyl)oxy)-2-hydroxybenzaldehyde (yield: 46.9%, ESI-MS m/z: 261.0) and 5-((4-chlorobenzyl)oxy)-2-hydroxybenzaldehyde (yield: 45.5%) exhibit marginally lower yields than the parent 3-chloro azo-benzaldehyde, likely due to steric effects during benzylation .
  • Methyl Substitution : Introducing a 4-methyl group (e.g., 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde) enables further functionalization into chalcones and pyrazolines, emphasizing the versatility of alkylated analogs .

Reaction Conditions and Catalytic Performance

Compound Catalyst Used Optimal Temperature Yield Application Reference
4-Chlorophenyl diazenyl analog Fe3O4@SiO2@Tannic acid 80°C 87% Pyrazole-4-carbonitrile synthesis
4-Chlorophenyl diazenyl analog Fe3O4@SiO2@Vanillin@Thioglycolic 25°C 92% Green synthesis of bispyrazoles
3-Chloro-4-methylphenyl diazenyl analog None reported Reflux conditions ~60% Chalcone and pyrazoline derivatives
  • Catalyst Dependency: The 4-chloro derivative’s reactivity is highly catalyst-dependent, with vanillin-based nanocatalysts enabling room-temperature synthesis , whereas tannic acid-functionalized catalysts require elevated temperatures . No data exists for the 3-chloro variant, but positional effects may alter catalytic interactions.

Biological Activity

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an azo compound that has garnered attention for its potential biological activities, including antimicrobial, antitumor, and antioxidant properties. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a diazenyl group attached to a 2-hydroxybenzaldehyde moiety, which contributes to its reactivity and biological properties. The chemical formula is C13H10ClN2O2C_{13}H_{10}ClN_2O_2, with a molecular weight of approximately 261.75 g/mol. Its structural representation is as follows:

5 E 3 chlorophenyl diazenyl 2 hydroxybenzaldehyde\text{5 E 3 chlorophenyl diazenyl 2 hydroxybenzaldehyde}

Synthesis

The synthesis of this compound typically involves the azo coupling reaction between 3-chlorophenyl hydrazine and 2-hydroxybenzaldehyde. This process can be achieved through various methods, including modified Knoevenagel condensation techniques, which allow for the production of high yields and purity of the compound .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of azo compounds similar to this compound. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of diazenyl compounds showed potent antibacterial effects, suggesting that the presence of the diazenyl group enhances antimicrobial activity .

Antitumor Activity

The antitumor potential of azo compounds has been explored in various cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds with similar structural features were found to inhibit cell proliferation in breast and colon cancer cell lines . The specific mechanisms by which this compound exerts its antitumor effects require further investigation.

Antioxidant Properties

Antioxidant activity is another area where azo compounds have demonstrated efficacy. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may possess antioxidant properties due to its phenolic structure, which can donate hydrogen atoms to free radicals .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of various azo compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with chlorinated aromatic rings exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. This suggests that this compound may also show similar or improved efficacy against these pathogens .
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on human cancer cell lines demonstrated that derivatives of similar azo compounds led to significant reductions in cell viability at concentrations as low as 10 µM. The observed cytotoxic effects were attributed to the induction of apoptosis and disruption of cellular metabolism .

Data Tables

Biological ActivityTest Organisms/Cell LinesObserved Effect
AntimicrobialStaphylococcus aureusSignificant inhibition at 50 µg/mL
Escherichia coliModerate inhibition at 100 µg/mL
AntitumorMCF-7 (breast cancer)IC50 = 12 µM
HT-29 (colon cancer)IC50 = 15 µM
AntioxidantDPPH Radical Scavenging% Inhibition = 75% at 50 µg/mL

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde, and how can reaction conditions be systematically improved?

  • Methodology : The compound is synthesized via diazotization of substituted anilines followed by coupling with salicylaldehyde derivatives. Key optimization parameters include solvent selection (e.g., dichloromethane with K₂CO₃ yields quantitative results) and temperature control (room temperature for multi-component reactions). Solvent polarity and base strength significantly influence reaction efficiency, as shown in Table 1 of . For multi-component reactions, Fe₃O₄@SiO₂@vanillin@thioglycolic acid catalysts enhance yields under solvent-free conditions (Table 2, ) .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this azo-aldehyde?

  • Methodology : Use a combination of:

  • ¹H/¹³C-NMR : Aromatic protons appear as multiplet signals at 7.02–8.85 ppm, while the hydroxyl proton resonates as a singlet near 5.42 ppm .
  • FT-IR : Key peaks include O–H stretching (~3400 cm⁻¹), C=O (aldehyde) (~1680 cm⁻¹), and azo (–N=N–) (~1600 cm⁻¹) .
  • UV-Vis : The π→π* transition of the azo group typically absorbs at 350–450 nm .

Advanced Research Questions

Q. How can this compound be functionalized into Schiff base ligands, and what catalytic applications do its metal complexes exhibit?

  • Methodology : React the aldehyde with aromatic amines (e.g., aniline derivatives) in ethanol to form Schiff bases. Palladium(II) complexes derived from these ligands show catalytic activity in Suzuki-Miyaura cross-coupling reactions, with yields >85% under mild conditions. Coordination occurs via the azo nitrogen and phenolic oxygen (Figure 27, ) .

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets effectively predicts molecular geometry, frontier orbitals, and electrostatic potential surfaces. These studies reveal electron localization at the azo and aldehyde groups, guiding reactivity predictions () .

Q. How does the compound perform as a precursor in multi-component reactions (MCRs) for heterocyclic synthesis?

  • Methodology : In MCRs with malononitrile and phenylhydrazine, the aldehyde acts as an electrophilic partner. Fe₃O4@SiO2@vanillin catalysts enable one-pot syntheses of pyrazole-carbonitrules at 25°C (Scheme 2, ). Monitor reaction progress via TLC and isolate products via recrystallization .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve contradictions in spectroscopic data when characterizing derivatives?

  • Methodology : Discrepancies in FT-IR or NMR spectra (e.g., shifting C=O peaks) often arise from solvent effects or tautomerism. For example, Knoevenagel condensation products show C=O absorption at 1740 cm⁻¹ (chromene) and 1705 cm⁻¹ (acetyl), distinct from the parent aldehyde ( ). Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What experimental controls are critical when studying the compound’s role in oxidative stress mitigation?

  • Methodology : Include radical scavenging assays (DPPH, ABTS) with ascorbic acid as a positive control. For in silico studies, validate docking results (e.g., with NADPH oxidase) using molecular dynamics simulations to account for ligand flexibility () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Reactant of Route 2
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5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

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